molecular formula C19H25N3OS B6521551 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 946367-60-8

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6521551
CAS No.: 946367-60-8
M. Wt: 343.5 g/mol
InChI Key: HSCQOOQRLBYMNH-UHFFFAOYSA-N
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Description

2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl-substituted imidazole ring linked via a sulfanyl group to an acetamide backbone. The N-(3,5-dimethylphenyl) group introduces steric bulk and electron-donating methyl substituents, which may influence molecular conformation, crystallinity, and intermolecular interactions. Acetamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-10-15(2)12-16(11-14)21-18(23)13-24-19-20-8-9-22(19)17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQOOQRLBYMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common method is the cyclization of 1-cyclohexyl-1H-imidazol-2-ylamine with a suitable sulfanylating agent, followed by the introduction of the acetamide group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to imidazole receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique features include:

  • N-(3,5-dimethylphenyl) group : Electron-donating methyl groups at meta positions, which may enhance crystallinity compared to electron-withdrawing substituents .
Table 1: Structural and Physical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Applications/Notes
2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide Cyclohexyl-imidazole sulfanyl, 3,5-dimethylphenyl Not reported Not reported Potential ligand or pharmaceutical agent (inferred)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl, trichloroacetamide ~265.5 Not reported Studied for crystal structure modifications
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl 234.33 66–69 Industrial/organic synthesis
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, 2,6-diethylphenyl 269.8 Liquid at RT Herbicide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydro-pyrazolyl 390.26 473–475 Ligand with conformational flexibility

Physicochemical Properties

  • Crystallinity : The target compound’s cyclohexyl group may promote tighter packing compared to smaller substituents (e.g., methyl or chloro), as seen in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which exhibits two molecules per asymmetric unit .
  • Melting Points : Bulky substituents (e.g., cyclohexyl) typically increase melting points due to enhanced van der Waals interactions. However, alachlor remains liquid at room temperature due to its methoxymethyl and chloro groups .
  • Hydrogen Bonding : The acetamide group enables N–H···O interactions, as observed in ’s dichlorophenyl derivative, which forms R₂²(10) hydrogen-bonded dimers . The target compound’s imidazole ring may introduce additional π-π stacking or sulfur-mediated interactions.

Key Research Findings

Substituent Position Matters : Meta-substituted methyl groups (e.g., 3,5-dimethylphenyl) enhance crystallinity compared to ortho/para substitutions, as seen in trichloro-acetamide derivatives .

Conformational Flexibility : Bulky substituents like cyclohexyl may reduce conformational freedom, contrasting with ’s compound, which adopts three distinct conformations in the asymmetric unit .

Hydrogen-Bonding Networks : Acetamides consistently form intermolecular hydrogen bonds, but heterocyclic groups (e.g., imidazole) introduce additional interaction modes absent in simpler analogs .

Biological Activity

2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic compound belonging to the class of acetamides. Its unique structural features, including a cyclohexyl-substituted imidazole ring and a sulfanyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C18H23N3OSC_{18}H_{23}N_{3}OS with a molecular weight of 329.5 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H23N3OS
Molecular Weight329.5 g/mol
IUPAC NameThis compound
CAS Number946367-56-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound has been shown to modulate enzyme activities and signal transduction pathways, which can lead to therapeutic effects in various conditions.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes associated with disease processes. For example, studies have demonstrated its potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress and inflammation. Inhibiting HO-1 may have significant implications for cancer therapy, as its overexpression is often correlated with poor prognosis in tumors .

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The compound demonstrated an IC50 value lower than 10 μM in these assays, indicating potent anticancer activity .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity against several viruses. Preliminary results suggest that it may inhibit viral replication through mechanisms that involve interference with viral enzyme functions or host cell signaling pathways .
  • Anti-inflammatory Effects : In animal models, the compound has shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on U87MG glioblastoma cells revealed that treatment with the compound resulted in significant apoptosis induction compared to control groups. The study highlighted the role of HO-1 inhibition in enhancing the cytotoxic effects against cancer cells .

Case Study 2: Antiviral Activity Assessment

In a viral replication assay involving respiratory syncytial virus (RSV), the compound demonstrated effective inhibition at concentrations as low as 5 μM, outperforming standard antiviral agents like ribavirin .

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